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Compound of Interest

Compound Name: 1,5-Diacetylindoline

Cat. No.: B094150

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
chemical compound 1,5-diacetylindoline. The information presented herein is essential for the
identification, characterization, and quality control of this molecule in research and
development settings. The data is organized into structured tables for clarity and is
supplemented with detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

e IUPAC Name: 1-(5-acetyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
e Molecular Formula: C12H13NOz2

e Molecular Weight: 203.24 g/mol

e CAS Number: 16078-35-6

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1,5-diacetylindoline, including
Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and
Mass Spectrometry (MS).

'H and **C NMR Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the molecular structure of a
compound. The tables below present the chemical shifts (d) in parts per million (ppm) for the
proton (*H) and carbon-13 (13C) nuclei of 1,5-diacetylindoline.

Table 1: *H NMR Spectroscopic Data

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~8.0-7.8 m 2H Aromatic-H
~7.4-7.2 m 1H Aromatic-H
~4.2 t 2H N-CH:z
~3.2 t 2H Ar-CH:z
~2.6 S 3H 5-COCHs
~2.2 S 3H 1-COCHs

Table 2: 3C NMR Spectroscopic Data
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Chemical Shift (8) ppm Assighment
~197 5-C=0
~169 1-C=0
~145 Aromatic C (quaternary)
~131 Aromatic C (quaternary)
~130 Aromatic CH
~125 Aromatic CH
~117 Aromatic CH
~50 N-CH2
~28 Ar-CH2
~27 5-COCHs
~24 1-COCHs
FT-IR Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

The characteristic absorption bands for 1,5-diacetylindoline are presented in Table 3.

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm~?) Intensity Assignment

~3000-2850 Medium C-H stretch (aliphatic)

~1680 Strong C=0 stretch (aromatic ketone)
~1660 Strong C=0 stretch (amide)
~1600-1450 Medium-Strong C=C stretch (aromatic)

~1360 Medium C-N stretch

~1250 Medium C-O stretch
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Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. The predicted mass-to-charge ratios (m/z) for various adducts of 1,5-
diacetylindoline are listed in Table 4.[1]

Table 4: Predicted Mass Spectrometry Data[1]

Adduct Predicted m/z
[M+H]* 204.1019
M+Nal* 226.0838

[

[M+K]+ 242.0578
M+NHa4]* 221.1285

[ ]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
is used for acquiring both *H and 3C NMR spectra.

o Sample Preparation: Approximately 5-10 mg of 1,5-diacetylindoline is dissolved in 0.5-0.7
mL of a deuterated solvent, typically chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-
de), in a5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0O ppm).

e 1H NMR Acquisition:
o Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
o Spectral Width: Approximately 16 ppm.

o Acquisition Time: 2-4 seconds.
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o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64 scans are typically averaged to improve the signal-to-noise ratio.

e 13C NMR Acquisition:
o Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is employed.
o Spectral Width: Approximately 240 ppm.
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.

o Number of Scans: A larger number of scans (e.g., 1024-4096) is required due to the lower
natural abundance of 13C.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, Mnova).

FT-IR Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer
Spectrum Two, Thermo Fisher Nicolet iS5) is utilized.

e Sample Preparation:

o Solid Sample (KBr Pellet): A small amount of 1,5-diacetylindoline (1-2 mg) is finely
ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then
pressed into a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
onto the ATR crystal.

o Data Acquisition:
o Spectral Range: 4000-400 cm~1,

o Resolution: 4 cm~1.
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o Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum. A
background spectrum of the empty sample compartment (or clean ATR crystal) is recorded
and automatically subtracted from the sample spectrum.

o Data Processing: The resulting interferogram is Fourier transformed to produce the infrared
spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm~1).

Mass Spectrometry

e Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF)
or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is
recommended for accurate mass measurements.

o Sample Preparation: A dilute solution of 1,5-diacetylindoline is prepared in a suitable
solvent, such as acetonitrile or methanol, at a concentration of approximately 1-10 pg/mL.

o Data Acquisition:

o lonization Mode: Positive ion mode is typically used to observe protonated molecules
(IM+H]*) and other adducts.

o Infusion: The sample solution is introduced into the ESI source via direct infusion using a
syringe pump at a flow rate of 5-10 pL/min.

o Mass Range: A scan range of m/z 50-500 is generally sufficient.
o Capillary Voltage: Typically set between 3.5 and 4.5 kV.
o Drying Gas: Nitrogen gas is used as the drying and nebulizing gas.

o Data Processing: The acquired mass spectrum is processed to identify the monoisotopic
mass of the parent ion and any observed adducts. The high-resolution data allows for the
determination of the elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
synthesized chemical compound like 1,5-diacetylindoline.
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Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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